REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:11][CH2:10][CH2:9][C:8]2[CH:7]=[C:6]([C:12]([OH:14])=[O:13])[CH:5]=[CH:4][C:3]1=2.CO.[CH3:17][Si](C=[N+]=[N-])(C)C>C1COCC1>[O:1]=[C:2]1[CH2:11][CH2:10][CH2:9][C:8]2[CH:7]=[C:6]([C:12]([O:14][CH3:17])=[O:13])[CH:5]=[CH:4][C:3]1=2
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C1C=2C=CC(=CC2CCC1)C(=O)O
|
Name
|
|
Quantity
|
10.64 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
79 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
52.6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=2C=CC(=CC2CCC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 52.5 mmol | |
AMOUNT: MASS | 10.72 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |